molecular formula C13H16BrNO B12087002 (2-Amino-5-bromo-phenyl)-cyclohexyl-methanone

(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone

Cat. No.: B12087002
M. Wt: 282.18 g/mol
InChI Key: MYQQQZDYPASJLM-UHFFFAOYSA-N
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Description

“(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone” is a heterocyclic organic compound with a unique structure. Let’s break it down:

    Chemical Formula: CHBrNO

    IUPAC Name: 2-Amino-5-bromo-phenyl-cyclohexyl-methanone

This compound contains an imidazole ring fused to a cyclohexane ring, with a bromine atom and an amino group attached to the phenyl ring. Imidazole derivatives are known for their diverse chemical and biological properties, making this compound intriguing for further exploration.

Preparation Methods

Synthetic Routes:

Several synthetic routes can yield “(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone.” One common approach involves the reaction of 2-aminobenzonitrile with sodium arylsulfinate, followed by cyclization. Here’s a simplified scheme:

  • Synthesis of 2-aminobenzonitrile

    • Start with benzaldehyde and ammonia.
    • Convert benzaldehyde to benzonitrile (using cyanide or other methods).
    • React benzonitrile with ammonia to obtain 2-aminobenzonitrile.
  • Formation of the Imidazole Ring

    • Combine 2-aminobenzonitrile with sodium arylsulfinate (NaArSO2).
    • Use a suitable solvent (e.g., THF/H2O mixture).
    • Heat the reaction mixture to form the imidazole ring.
  • Bromination

    • Introduce bromine (e.g., N-bromosuccinimide) to the imidazole ring.
    • Obtain “this compound.”

Industrial Production:

Industrial-scale production may involve modifications of these synthetic steps, optimization, and purification processes.

Chemical Reactions Analysis

Reactions:

    Bromination: The bromine atom on the phenyl ring makes the compound susceptible to electrophilic aromatic substitution reactions.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents:

  • Bromine (Br2)
  • Hydrogenation Catalysts (e.g., Pd/C)
  • Strong Bases (e.g., NaOH)

Scientific Research Applications

  • Antibacterial : Investigate its potential as an antibacterial agent.
  • Antitumor : Explore its effects on cancer cells.
  • Anti-inflammatory : Study its anti-inflammatory properties.

Mechanism of Action

The exact mechanism remains to be fully elucidated. it likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, and metabolism.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to other imidazole derivatives, such as clemizole, astemizole, and metronidazole.

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

(2-amino-5-bromophenyl)-cyclohexylmethanone

InChI

InChI=1S/C13H16BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5,15H2

InChI Key

MYQQQZDYPASJLM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

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